Cas no 839717-69-0 (L-Cysteine,N-acetyl-S-[[4-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-isoxazolyl]phenyl]methyl]-)

L-Cysteine,N-acetyl-S-[[4-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-isoxazolyl]phenyl]methyl]- structure
839717-69-0 structure
Nome del prodotto:L-Cysteine,N-acetyl-S-[[4-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-isoxazolyl]phenyl]methyl]-
Numero CAS:839717-69-0
MF:C24H24ClN3O6S
MW:517.981863975525
CID:1818146

L-Cysteine,N-acetyl-S-[[4-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-isoxazolyl]phenyl]methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Cysteine,N-acetyl-S-[[4-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-isoxazolyl]phenyl]methyl]-
    • L-Cysteine, N-acetyl-S-[[4-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-isoxazolyl]phenyl]methyl]-
    • Inchi: 1S/C24H24ClN3O6S/c1-14(18-5-3-4-6-19(18)25)34-24(32)27-20-11-33-28-22(20)17-9-7-16(8-10-17)12-35-13-21(23(30)31)26-15(2)29/h3-11,14,21H,12-13H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)/t14?,21-/m0/s1
    • Chiave InChI: PMCQBAQTDZRCDX-YNNZGITBSA-N
    • Sorrisi: C(O)(=O)[C@H](CSCC1=CC=C(C2C(NC(OC(C3=CC=CC=C3Cl)C)=O)=CON=2)C=C1)NC(C)=O

Proprietà sperimentali

  • Densità: 1.385±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 737.9±60.0 °C(Predicted)
  • pka: 3.29±0.10(Predicted)
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso